molecular formula C6H5Cl2NO B1445695 2,6-Dichloro-3-methoxypyridine CAS No. 1214340-74-5

2,6-Dichloro-3-methoxypyridine

Cat. No. B1445695
CAS RN: 1214340-74-5
M. Wt: 178.01 g/mol
InChI Key: QIWNTQHXQMMULX-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methoxypyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of C6H5Cl2NO and is slightly soluble in water .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-methoxypyridine is represented by the InChI code 1S/C6H5Cl2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 . The average mass is 178.016 Da and the monoisotopic mass is 176.974823 Da .


Physical And Chemical Properties Analysis

2,6-Dichloro-3-methoxypyridine has a molecular weight of 178.02 . It is slightly soluble in water .

Scientific Research Applications

Organic Synthesis

2,6-Dichloro-3-methoxypyridine: is a versatile intermediate in organic synthesis. It is particularly useful in Suzuki–Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds . The compound’s halogen atoms can be replaced with various organic groups, enabling the synthesis of complex molecules. This reactivity is essential for creating pharmaceuticals, polymers, and advanced organic materials.

Pharmaceutical Research

In pharmaceutical research, 2,6-Dichloro-3-methoxypyridine serves as a building block for the synthesis of various drugs. Its derivatives are explored for their potential as antiviral , anti-inflammatory , and anticancer agents. The compound’s ability to undergo multiple chemical transformations makes it invaluable for developing new medicinal therapies .

Agrochemical Production

This compound is used in the development of agrochemicals, such as insecticides , fungicides , and herbicides . Its chemical structure allows for the creation of compounds that can protect crops from pests and diseases, contributing significantly to agricultural productivity and food security.

Dyestuff and Pigments

2,6-Dichloro-3-methoxypyridine: is utilized in the production of dyes and pigments. It can react with various reagents to produce colorants used in textiles, inks, and coatings. The compound’s derivatives provide a wide range of hues and are valued for their stability and vibrancy .

Material Science

In material science, this compound is used to synthesize advanced materials with specific electronic or optical properties. It can be a precursor for materials used in electronics , photovoltaics , and light-emitting diodes (LEDs), playing a role in the development of new technologies .

Chemical Synthesis

2,6-Dichloro-3-methoxypyridine: is also employed in various chemical synthesis processes. It is a key intermediate for boronic esters and organoboron compounds , which are crucial in modern synthetic chemistry for creating complex molecules with high precision .

Safety and Hazards

2,6-Dichloro-3-methoxypyridine may cause skin irritation, serious eye irritation, and respiratory irritation. It should be handled with care, avoiding ingestion, skin contact, and inhalation .

properties

IUPAC Name

2,6-dichloro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWNTQHXQMMULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857306
Record name 2,6-Dichloro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-methoxypyridine

CAS RN

1214340-74-5
Record name 2,6-Dichloro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloropyridin-3-ol (16.3 g, 0.1 mol) and K2CO3 (41.4 g, 0.3 mol) in DMF (200 mL) were added MeI (21.3 g, 0.15 mol). The mixture was allowed to stir at 80° C. for 2 hours. The mixture was then diluted with water (200 mL) and extracted with EtOAc (200 mL×3). The organic layer was washed with brine (200 mL×3), dried over Na2SO4, filtered and the solvent was concentrated in vacuo to provide 2,6-dichloro-3-methoxypyridine (17.0 g, yield: 96.0%). 1H-NMR (CDCl3, 400 MHz) δ 7.12˜7.18 (m, 2H), 3.86 (s, 3H). MS (M+H)+: 178/180/182.
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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